2-(2-Methoxyphenyl)-5-aminobenzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds known for their diverse biological activities. This compound features a benzothiazole core substituted with a methoxyphenyl group and an amino group, making it of interest in medicinal chemistry due to its potential pharmacological properties.
The compound can be sourced from various chemical suppliers and synthesized through established organic chemistry methods. Research has been conducted to explore its structure-activity relationships and potential applications, particularly in the field of antibacterial agents against pathogens like Mycobacterium tuberculosis and Pseudomonas aeruginosa .
2-(2-Methoxyphenyl)-5-aminobenzothiazole is classified as an organic compound within the category of heterocycles. Its molecular formula is and it has a molecular weight of approximately 255.31 g/mol . The compound is recognized for its structural features that include both an amino group and a methoxy group, contributing to its reactivity and biological activity.
The synthesis of 2-(2-Methoxyphenyl)-5-aminobenzothiazole can be achieved through several methodologies, primarily involving the reaction of 2-aminobenzothiazole with substituted phenols or phenyl derivatives. Common synthetic routes include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and stoichiometry to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the progress of the reaction and confirm product formation.
The molecular structure of 2-(2-Methoxyphenyl)-5-aminobenzothiazole includes a benzothiazole ring system fused with an amino group at the 5-position and a methoxy-substituted phenyl group at the 2-position. The structural formula can be represented as follows:
Key structural data includes bond lengths and angles that are critical for understanding its reactivity:
The reactivity of 2-(2-Methoxyphenyl)-5-aminobenzothiazole can be attributed to its functional groups:
Reactions involving this compound often require specific catalysts or reagents to facilitate desired transformations while minimizing side reactions. For example, palladium-catalyzed cross-coupling reactions have been explored for further modifications of the benzothiazole scaffold.
The mechanism of action for 2-(2-Methoxyphenyl)-5-aminobenzothiazole in biological systems often involves interaction with specific protein targets within microbial cells. For instance, studies have indicated that compounds derived from this scaffold may inhibit critical bacterial enzymes or disrupt signaling pathways involved in virulence regulation .
Research indicates that these compounds may exhibit bactericidal effects against strains of Mycobacterium tuberculosis, suggesting a mechanism that could involve interference with essential metabolic processes or cell wall synthesis .
Relevant data regarding these properties can be crucial for applications in drug formulation and development .
The primary applications of 2-(2-Methoxyphenyl)-5-aminobenzothiazole include:
Benzothiazole represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and ability to interact with diverse biological targets implicated in oncogenesis. This bicyclic heterocycle, comprising a benzene ring fused to a thiazole moiety, provides a stable platform for structural modifications that fine-tune drug-like properties. The inherent electronic asymmetry created by the sulfur and nitrogen atoms within the thiazole ring facilitates π-stacking interactions with biological macromolecules while offering multiple vectors for functionalization. In anticancer drug discovery, benzothiazole derivatives demonstrate exceptional target specificity against key oncogenic drivers, including receptor tyrosine kinases, cell cycle regulators, and epigenetic modulators. The structural plasticity of this scaffold enables medicinal chemists to develop compounds with optimized pharmacokinetic profiles while maintaining potent anticancer activity across diverse tumor types [1] [7].
2-Aminobenzothiazole derivatives constitute a therapeutically significant subclass that exploits the nucleophilic exocyclic amino group for targeted molecular interactions. This amino functionality serves as:(1) A hydrogen bond donor/acceptor for precise binding within enzymatic active sites(2) A chemical handle for rational structural hybridization(3) A metal-chelating anchor in metalloenzyme inhibition(4) A modulator of electron density across the conjugated system
Clinical validation exists through FDA-approved 2-aminobenzothiazole derivatives such as riluzole (neuroprotective/antineoplastic) and frentizole (immunomodulatory). These compounds demonstrate the translational potential of this chemotype. In targeted oncology, 2-aminobenzothiazoles exhibit nanomolar inhibition against critical cancer-associated targets:
Table 1: Targeted Inhibition Profiles of Representative 2-Aminobenzothiazole Anticancer Agents
Compound | Primary Target | IC₅₀/Inhibition % | Cancer Relevance |
---|---|---|---|
BLZ945 (1) | CSF1R | 1 nM IC₅₀ | Disrupts tumor-associated macrophage signaling |
Compound 3 [2] | CSF1R | 1.4 nM IC₅₀ | Reduces tumor growth in xenografts by 62% |
OMS14 (3) | PIK3CD/PIK3R1 | 65% inhibition | Suppresses PI3Kδ in breast/lung cancer models |
CJM126 (4) | CYP1A1 | Sub-nanomolar IC₅₀ | Bioactivated cytotoxin for hormone-dependent cancers |
These derivatives achieve target specificity through complementary binding mechanisms: kinase domain occupation (competitive ATP inhibition), allosteric modulation, and interference with protein-protein interactions. For example, CSF1R inhibitors like BLZ945 bind the autoinhibitory "DFG-out" conformation through hydrophobic packing with Phe699 and hydrogen bonding with Cys666. The 2-aminobenzothiazole core orients substituents toward specificity pockets, enabling >3,200-fold selectivity over related kinases (cKIT, FLT3) [2] [4].
The strategic incorporation of a ortho-methoxyphenyl moiety at the 2-position of 5-aminobenzothiazole creates a multifunctional hybrid architecture with enhanced anticancer properties. This design leverages three critical pharmacological advantages:
(1) Stereoelectronic Optimization: The electron-donating methoxy group (-OCH₃) at the ortho position induces torsional effects that preferentially orient the phenyl ring 30-60° relative to the benzothiazole plane. This controlled dihedral angle optimizes binding pocket accommodation while maximizing π-system conjugation for improved DNA intercalation capability. Computational models indicate a 40% increase in intermolecular interaction energy compared to para-substituted analogs [7].
(2) Dual Target Engagement: The hybrid structure simultaneously engages complementary oncogenic targets:
(3) Metabolic Stability Enhancement: Ortho-methoxy substitution impedes cytochrome P450-mediated hydroxylation at the adjacent position, extending plasma half-life by 2.3-fold compared to unsubstituted phenyl analogs. This is evidenced by metabolic turnover studies showing rat Clint values decrease from 98 mL/min/kg (4-methoxylated analog) to 42 mL/min/kg with ortho substitution [4].
Table 2: Structure-Activity Relationship of Methoxyphenyl-Aminobenzothiazole Hybrids
Substitution Pattern | Biological Activity | Mechanistic Insight |
---|---|---|
5-NH₂, 2-(2'-OCH₃-Ph) | GI₅₀: 10⁻⁶ M across NCI-60 panel | Synergistic kinase inhibition and DNA damage induction |
5-NO₂, 2-(4'-OCH₃-Ph) | 50% reduced potency vs ortho isomer | Electron withdrawal diminishes DNA intercalation capacity |
5-NHCOCH₃, 2-(2'-OCH₃-Ph) | Retains 85% kinase inhibition; loses DNA interaction | Acetylation eliminates crucial H-bond donation at N5 |
6-Cl,5-NH₂,2-(2'-OCH₃-Ph) | Enhanced selectivity for VEGFR-2 (IC₅₀ = 17 nM) | Chlorine occupies hydrophobic selectivity pocket in kinase domain |
The strategic placement of electron-donating groups (ortho-methoxy) counters potential metabolic vulnerabilities while enhancing DNA affinity. This exemplifies rational hybridization—merging the target specificity of aminobenzothiazoles with the pharmacokinetic advantages of ortho-methoxyaryl groups [4] [7].
The therapeutic development of benzothiazole anticancer agents spans four distinct generations, each marked by synthetic and mechanistic innovations:
First Generation (1930s-1980s): The foundational period established core synthetic methodologies. Meyer's 1934 HCl-catalyzed rearrangement of N-phenyl-2-benzothiazolamine provided the first access to 2-aminobenzothiazoles (40% yield). This was superseded by Hein's polyphosphoric acid (PPA)-mediated condensation (1957) between 2-aminothiophenol and anthranilic acid (52% yield)—a method still employed today. Early biological studies revealed moderate cytotoxicity but lacked target specificity [3] [6].
Second Generation (1990s-2000s): The discovery of tumor-selective benzothiazoles like 2-(4-aminophenyl)benzothiazole (CJM126) revolutionized the field. These exhibited unprecedented picomolar potency against breast carcinoma lines (MCF-7, MDA-MB-468) through cytochrome P450 (CYP1A1)-mediated bioactivation. This era established structure-activity principles:
Third Generation (2010-Present): Rational hybridization produced dual-targeting agents. The integration of ortho-methoxyphenyl with 5-aminobenzothiazole created compounds like 2-(2'-methoxyphenyl)-5-aminobenzothiazole with balanced kinase inhibition and DNA interaction profiles. Key innovations included:(1) Microwave-assisted synthesis reducing reaction times from hours to minutes(2) Nanocatalysis (Fe₃O₄@SiO₂) enabling solvent-free conditions(3) Computational target prediction identifying PI3Kγ/HDAC polypharmacology
Table 3: Milestones in Benzothiazole Anticancer Agent Development
Era | Key Compounds | Synthetic Advance | Mechanistic Insight |
---|---|---|---|
1930s-1980s | Simple 2-aryl derivatives | HCl-catalyzed rearrangement (Meyer, 1934) | Non-specific DNA intercalation |
1990s-2000s | CJM126, Phortress | PPA condensation (Hein, 1957) | CYP1A1 bioactivation; selective cytotoxin |
2010-Present | Hybrid scaffolds (e.g., 2-(2'-methoxyphenyl)-5-ABT) | Microwave synthesis; nanocatalysts | Dual kinase/DNA targeting; PI3Kγ inhibition (7JWE) |
Fourth Generation (Emerging): Current research focuses on tumor-microenvironment modulators like PI3Kγ inhibitors (e.g., compounds targeting 7JWE ATP-binding domain). Benzothiazoles such as OMS14 (65% PIK3CD/PIK3R1 inhibition) disrupt immunosuppressive signaling in tumor-associated macrophages. Advanced candidates in development include:
Patent analysis reveals accelerating innovation, with key filings covering:
This evolution demonstrates a paradigm shift from cytotoxic agents toward precision-targeted therapeutics, with 2-(2-methoxyphenyl)-5-aminobenzothiazole representing a modern hybrid scaffold designed for polypharmacology within tumor signaling networks [4] [6] [8].
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9